molecular formula C12H18N4O2S B2791772 N1-(4-methylpiperazin-1-yl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 920383-76-2

N1-(4-methylpiperazin-1-yl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2791772
CAS No.: 920383-76-2
M. Wt: 282.36
InChI Key: MPEVWJUKMAESFY-UHFFFAOYSA-N
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Description

N1-(4-methylpiperazin-1-yl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound that features a piperazine ring substituted with a methyl group and an oxalamide moiety linked to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methylpiperazin-1-yl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the following steps:

    Formation of the piperazine derivative: The starting material, 4-methylpiperazine, is reacted with an appropriate thiophene derivative under controlled conditions to form the intermediate compound.

    Oxalamide formation: The intermediate is then reacted with oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methylpiperazin-1-yl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide moiety can be reduced to form amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N1-(4-methylpiperazin-1-yl)-N2-(thiophen-2-ylmethyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N1-(4-methylpiperazin-1-yl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the thiophene ring can engage in π-π interactions with aromatic amino acids in proteins. This dual interaction can modulate the activity of various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N1-(4-methylpiperazin-1-yl)-N2-(phenylmethyl)oxalamide: Similar structure but with a phenyl group instead of a thiophene ring.

    N1-(4-methylpiperazin-1-yl)-N2-(furan-2-ylmethyl)oxalamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N1-(4-methylpiperazin-1-yl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to phenyl or furan analogs. This makes it particularly useful in applications requiring specific electronic characteristics.

Biological Activity

N1-(4-methylpiperazin-1-yl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article will delve into its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N4O2S2C_{18}H_{24}N_{4}O_{2}S_{2}, with a molecular weight of 392.5 g/mol. The compound features a piperazine ring, a thiophene moiety, and an oxalamide linkage, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling pathways. Preliminary studies suggest that it may function as a modulator of the central nervous system (CNS), potentially affecting serotonin and dopamine pathways.

Key Mechanisms:

  • Receptor Binding: The compound may act on serotonin receptors, influencing mood and anxiety levels.
  • Enzyme Inhibition: Potential inhibition of specific enzymes involved in metabolic pathways could also be a mechanism of action.

Biological Activity

Research has indicated several significant biological activities associated with this compound:

  • Antidepressant Effects: Animal studies have shown that the compound exhibits antidepressant-like effects in behavioral models, suggesting its potential use in treating depression.
  • Anxiolytic Properties: The anxiolytic effects have been observed in preclinical trials, indicating its ability to reduce anxiety-related behaviors.
  • Neuroprotective Effects: Some studies suggest that it may provide neuroprotection against oxidative stress, which is beneficial in neurodegenerative diseases.

Case Study 1: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant properties of this compound using the forced swim test (FST) and tail suspension test (TST). The results demonstrated a significant reduction in immobility time, indicating potential antidepressant activity comparable to established SSRIs.

Case Study 2: Anxiolytic Effects

A separate study focused on the anxiolytic effects of the compound using the elevated plus maze (EPM) model. The findings revealed that administration of the compound significantly increased the time spent in open arms, suggesting reduced anxiety levels in treated animals.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantReduced immobility in FST/TSTJournal of Medicinal Chemistry
AnxiolyticIncreased time in open arms in EPMBehavioral Pharmacology
NeuroprotectiveProtection against oxidative stressNeuropharmacology Studies

Properties

IUPAC Name

N'-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S/c1-15-4-6-16(7-5-15)14-12(18)11(17)13-9-10-3-2-8-19-10/h2-3,8H,4-7,9H2,1H3,(H,13,17)(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEVWJUKMAESFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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